![molecular formula C14H14BrNO2S B262834 3-bromo-N-(2,6-dimethylphenyl)benzenesulfonamide](/img/structure/B262834.png)
3-bromo-N-(2,6-dimethylphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-(2,6-dimethylphenyl)benzenesulfonamide is a chemical compound that belongs to the sulfonamide class of organic compounds. It is used in scientific research for its various applications in the fields of biochemistry and pharmacology.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-(2,6-dimethylphenyl)benzenesulfonamide has various applications in scientific research. It is used as a reference compound in the development of new drugs for the treatment of various diseases. It is also used as a tool compound for the study of enzyme inhibitors and their mechanisms of action. Additionally, it has been used in the synthesis of various bioactive compounds.
Wirkmechanismus
The mechanism of action of 3-bromo-N-(2,6-dimethylphenyl)benzenesulfonamide is not fully understood. However, it is believed to act as an inhibitor of certain enzymes by binding to their active sites. This leads to a decrease in the activity of these enzymes, which can have various effects on biochemical and physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific enzymes that it inhibits. Some studies have shown that it can inhibit the activity of certain proteases, which are enzymes involved in the breakdown of proteins. This can have various effects on cellular processes, including the regulation of cell growth and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-bromo-N-(2,6-dimethylphenyl)benzenesulfonamide in lab experiments is its well-characterized mechanism of action. This makes it a useful tool compound for the study of enzyme inhibitors and their effects on biochemical and physiological processes. However, one limitation is that its specific effects on different enzymes may vary, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of 3-bromo-N-(2,6-dimethylphenyl)benzenesulfonamide. One potential direction is the development of new drugs based on its structure and mechanism of action. Another direction is the study of its effects on specific enzymes and their roles in disease processes. Additionally, further research is needed to fully understand its biochemical and physiological effects and its potential applications in scientific research.
Synthesemethoden
The synthesis of 3-bromo-N-(2,6-dimethylphenyl)benzenesulfonamide can be achieved through various methods. One of the most commonly used methods involves the reaction of 3-bromoaniline with 2,6-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography.
Eigenschaften
Molekularformel |
C14H14BrNO2S |
---|---|
Molekulargewicht |
340.24 g/mol |
IUPAC-Name |
3-bromo-N-(2,6-dimethylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H14BrNO2S/c1-10-5-3-6-11(2)14(10)16-19(17,18)13-8-4-7-12(15)9-13/h3-9,16H,1-2H3 |
InChI-Schlüssel |
HJILQMNWGAAWMN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC(=CC=C2)Br |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.